molecular formula C7H13ClO3 B14723249 2-Chloroethyl 3-ethoxypropanoate CAS No. 6281-99-8

2-Chloroethyl 3-ethoxypropanoate

Cat. No.: B14723249
CAS No.: 6281-99-8
M. Wt: 180.63 g/mol
InChI Key: OKZNCQAZXWRJCJ-UHFFFAOYSA-N
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Description

2-Chloroethyl 3-ethoxypropanoate is an organic compound with the molecular formula C7H13ClO3. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is known for its reactivity and versatility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl 3-ethoxypropanoate can be synthesized through several methods. One common method involves the esterification of 3-ethoxypropanoic acid with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Re:

Properties

CAS No.

6281-99-8

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloroethyl 3-ethoxypropanoate

InChI

InChI=1S/C7H13ClO3/c1-2-10-5-3-7(9)11-6-4-8/h2-6H2,1H3

InChI Key

OKZNCQAZXWRJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)OCCCl

Origin of Product

United States

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